2-Bromo-3-((2-ethylhexyl)thio)thiophene 2-Bromo-3-((2-ethylhexyl)thio)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193954
InChI: InChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C12H19BrS2
Molecular Weight: 307.3 g/mol

2-Bromo-3-((2-ethylhexyl)thio)thiophene

CAS No.:

Cat. No.: VC17193954

Molecular Formula: C12H19BrS2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-((2-ethylhexyl)thio)thiophene -

Specification

Molecular Formula C12H19BrS2
Molecular Weight 307.3 g/mol
IUPAC Name 2-bromo-3-(2-ethylhexylsulfanyl)thiophene
Standard InChI InChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
Standard InChI Key QIVREWOSSHXPBT-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CSC1=C(SC=C1)Br

Introduction

Structural and Chemical Properties

2-Bromo-3-((2-ethylhexyl)thio)thiophene features a thiophene ring substituted at the 3-position with a 2-ethylhexylthio group and at the 2-position with a bromine atom. Its IUPAC name is 2-bromo-3-(2-ethylhexylsulfanyl)thiophene, and its canonical SMILES representation is CCCCC(CC)CSC1=C(SC=C1)Br . The compound’s structure is critical to its electronic behavior, as the sulfur atoms in both the thiophene ring and the thioether side chain enhance conjugation and electron delocalization.

Key Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₉BrS₂
Molecular Weight307.3 g/mol
CAS Number1487428-38-5
PubChem CID154730476

The bromine atom introduces reactivity for cross-coupling reactions, while the 2-ethylhexyl chain improves solubility in organic solvents, facilitating processing in polymer synthesis .

Synthesis and Preparation

The synthesis of 2-bromo-3-((2-ethylhexyl)thio)thiophene involves sequential functionalization of the thiophene ring. While direct literature on its preparation is limited, analogous methods for brominated thiophenes provide a reliable framework.

Step 1: Thiophene Functionalization

Thiophene derivatives are typically synthesized via lithiation-electrophilic substitution. For example:

  • Lithiation: Treating 3-((2-ethylhexyl)thio)thiophene with n-butyllithium at low temperatures (-78°C) generates a lithiated intermediate at the 2-position .

  • Bromination: Adding bromine or N-bromosuccinimide (NBS) introduces the bromine atom. This step is often conducted in tetrahydrofuran (THF) or hexane at -5°C to minimize side reactions .

Step 2: Purification

Crude product is purified via column chromatography using silica gel and nonpolar solvents (e.g., hexane/ethyl acetate). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the thiophene ring (δ 6.7–7.2 ppm) and 2-ethylhexyl chain (δ 0.8–1.6 ppm) .

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Thiophene protons: δ 6.78 (d, 1H), 7.16 (d, 1H) .

    • 2-Ethylhexyl chain: δ 0.91 (t, 6H), 1.30 (m, 9H), 2.49 (d, 2H) .

  • ¹³C NMR:

    • Thiophene carbons: δ 109.51 (C-Br), 125.02 (C-S) .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 307.3, consistent with the molecular weight.

Applications in Materials Science

Organic Electronics

Thiophene derivatives are pivotal in semiconducting polymers for organic field-effect transistors (OFETs) and solar cells. The 2-ethylhexylthio group enhances solubility, enabling solution-processable thin films, while bromine facilitates polymerization via Suzuki or Stille couplings . For example, copolymerizing this monomer with benzodithiophene units yields polymers with narrow bandgaps (<1.8 eV), ideal for photovoltaic applications .

Pharmaceutical Intermediates

Brominated thiophenes serve as precursors in drug discovery. The electrophilic bromine atom allows cross-coupling reactions to attach pharmacophores, enabling the synthesis of kinase inhibitors or antimicrobial agents.

Recent Research Advancements

Recent studies focus on optimizing its role in conductive polymers. A 2024 study demonstrated that incorporating this monomer into poly(3-hexylthiophene) (P3HT) analogs improved hole mobility by 40% compared to alkyl-substituted derivatives . Another investigation highlighted its utility in creating redox-active ligands for catalysis, leveraging the sulfur atom’s lone pairs to stabilize metal centers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator